Toluidine Blue

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

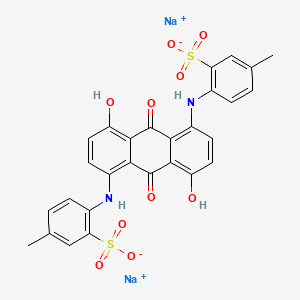

disodium;2-[[4,8-dihydroxy-5-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O10S2.2Na/c1-13-3-5-15(21(11-13)41(35,36)37)29-17-7-9-19(31)25-23(17)27(33)26-20(32)10-8-18(24(26)28(25)34)30-16-6-4-14(2)12-22(16)42(38,39)40;;/h3-12,29-32H,1-2H3,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOBEVFVUSIMGA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185886 | |

| Record name | C.I. 63340 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3209-30-1 | |

| Record name | C.I. 63340 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003209301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. 63340 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,4'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthrylene)diimino]bis[toluene-3-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLUIDINE BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ7CEV4HPK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Toluidine Blue: A Comprehensive Technical Guide to its Mechanism of Action in Histology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toluidine blue, a cationic thiazine dye, is a cornerstone of histological staining, prized for its ability to differentially stain various tissue components. This technical guide provides an in-depth exploration of the core mechanisms governing this compound's utility in histology, with a particular focus on its metachromatic properties. We will delve into the electrostatic interactions that drive its binding to acidic tissue components, leading to both orthochromatic and metachromatic staining. This guide will further present detailed experimental protocols for key applications, summarize quantitative data in structured tables, and provide visual representations of the underlying principles and workflows through Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize histological techniques in their work.

Core Mechanism of Action

This compound O (also known as tolonium chloride) is a basic dye that carries a net positive charge.[1][2] Its primary mechanism of action in histology is based on electrostatic attraction to negatively charged (anionic) tissue components, also known as chromotropes.[2][3] These anionic groups, or acid radicals, include:

-

Sulfate groups: Abundantly found in glycosaminoglycans (GAGs) such as heparin in mast cell granules and chondroitin sulfate in cartilage.[1]

-

Phosphate groups: Present in nucleic acids (DNA and RNA).

-

Carboxylate groups: Found in proteins and some GAGs.

The binding of the cationic this compound molecules to these anionic sites results in the characteristic staining of various cellular and extracellular structures.

Orthochromatic vs. Metachromatic Staining

A key feature of this compound is its ability to exhibit both orthochromasia and metachromasia.

-

Orthochromatic Staining: When this compound binds to tissues in its monomeric form, it imparts a blue color, which is the same color as the dye solution itself. This is known as orthochromatic staining. Tissues with a lower density of anionic groups, such as the nuclei of most cells (staining the DNA and RNA), will typically stain orthochromatically.

-

Metachromatic Staining: In the presence of tissues with a high concentration of closely spaced anionic groups (polyanions), the bound this compound molecules aggregate or stack upon one another. This polymerization alters the light-absorbing properties of the dye, causing a shift in the absorbed wavelength. Consequently, the tissue appears in a color different from the original dye, typically violet to reddish-purple. This phenomenon is termed metachromasia.

Key examples of metachromatic staining with this compound include:

-

Mast cell granules: Rich in the highly sulfated GAG, heparin.

-

Cartilage matrix: Contains abundant chondroitin sulfate.

-

Mucins: Certain acidic mucins also demonstrate metachromasia.

The degree of metachromasia is dependent on several factors, including the pH of the staining solution, the concentration of the dye, and the charge density of the chromotrope.

Quantitative Data

The interaction of this compound with various tissue components can be quantified, providing valuable insights for analysis.

| Parameter | Substrate | Value | Reference |

| Absorption Maximum (Orthochromatic) | This compound Solution | ~630 nm | |

| Absorption Maximum (Metachromatic) | This compound with GAGs | ~530-570 nm | |

| Stoichiometry (Dye/DNA Phosphate Ratio) | Euchromatin | 0.82 | |

| Stoichiometry (Dye/DNA Phosphate Ratio) | Heterochromatin | 0.85 |

Experimental Protocols

The following are detailed methodologies for key applications of this compound staining.

Staining of Mast Cells in Paraffin-Embedded Sections

This protocol is designed to highlight mast cell granules through metachromatic staining.

Reagents:

-

1% this compound O in 70% Ethanol (Stock Solution)

-

1% Sodium Chloride

-

Distilled Water

-

Xylene

-

Ethanol (95% and 100%)

-

Resinous mounting medium

Procedure:

-

Deparaffinize tissue sections in xylene (2 changes of 5 minutes each).

-

Hydrate sections through graded alcohols (100%, 95%) to distilled water.

-

Prepare the working staining solution by mixing 5 ml of stock this compound solution with 45 ml of 1% sodium chloride.

-

Immerse slides in the working this compound solution for 1-3 minutes.

-

Rinse gently in distilled water.

-

Quickly dehydrate through 95% and 100% ethanol.

-

Clear in xylene (2 changes of 2 minutes each).

-

Mount with a resinous mounting medium.

Expected Results:

-

Mast cell granules: Violet to reddish-purple (metachromatic)

-

Background: Blue (orthochromatic)

Staining of Cartilage for Glycosaminoglycans (GAGs)

This protocol is optimized for the visualization of GAGs in cartilage matrix.

Reagents:

-

0.1% this compound O in distilled water (pH adjusted to 4.0 with acetic acid)

-

Distilled Water

-

Xylene

-

Ethanol (70%, 95%, and 100%)

-

Resinous mounting medium

Procedure:

-

Deparaffinize and hydrate sections to distilled water.

-

Stain in 0.1% this compound solution (pH 4.0) for 2-5 minutes.

-

Rinse briefly in distilled water.

-

Dehydrate through graded alcohols (70%, 95%, 100%).

-

Clear in xylene.

-

Mount with a resinous mounting medium.

Expected Results:

-

Cartilage matrix: Deep purple to red (metachromatic)

-

Chondrocyte nuclei: Blue (orthochromatic)

Staining of Resin-Embedded Sections (for Nervous Tissue)

This protocol is suitable for semi-thin sections of resin-embedded tissue, often used in neuroscience.

Reagents:

-

1% this compound O in 1% Sodium Borate

-

Distilled Water

-

Ethanol (50%)

-

Mounting medium suitable for resin sections

Procedure:

-

Cut semi-thin (0.5-1 µm) resin sections and mount on a glass slide.

-

Place a drop of the this compound solution onto the section.

-

Heat the slide on a hot plate at 60°C for 20-30 seconds, or until the edges of the stain begin to dry.

-

Rinse the slide thoroughly with a gentle stream of distilled water.

-

Differentiate briefly with 50% ethanol to remove excess stain.

-

Rinse again with distilled water.

-

Air dry and mount with a suitable mounting medium.

Expected Results:

-

Nissl substance (rRNA in rough ER): Dark blue to purple

-

Nuclei: Blue

-

Myelin sheaths: Light blue to turquoise

Visualizations

Mechanism of Metachromasia

Caption: Orthochromatic vs. Metachromatic staining mechanism of this compound.

General Histological Staining Workflow

References

A Technical Guide to Toluidine Blue Staining in Cellular Biology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toluidine blue is a cationic, metachromatic thiazine dye widely employed in histology and cell biology for the identification of acidic tissue components. Its ability to bind to negatively charged macromolecules such as nucleic acids and proteoglycans makes it an invaluable tool for visualizing cellular morphology and the distribution of specific biomolecules. This guide provides an in-depth overview of the principles of this compound staining, its applications, detailed experimental protocols, and the interpretation of staining results.

The Chemistry of this compound Staining

This compound O (also known as tolonium chloride) is a basic dye that carries a positive charge and thus has a high affinity for anionic (negatively charged) tissue components, also known as chromotropes.[1] The primary targets for this compound in a cellular context are phosphate, sulfate, and carboxylate radicals.[1][2] This affinity allows for the staining of various cellular structures rich in these groups.

The staining mechanism of this compound is primarily based on two phenomena: orthochromatic and metachromatic staining.

-

Orthochromatic Staining: This is the "normal" blue staining that occurs when the dye molecules bind to substrates at a distance from each other, resulting in the tissue appearing the same color as the dye solution itself.[3] This type of staining is characteristic of nuclei, which are rich in nucleic acids (DNA and RNA).[4]

-

Metachromatic Staining: This phenomenon is a characteristic color shift of the dye from blue to purple or red when it binds to tissues with a high concentration of anionic groups. This color change is due to the aggregation and stacking of the planar dye molecules, which alters their light absorption properties. Tissues rich in sulfated glycosaminoglycans (GAGs), such as the granules of mast cells (containing heparin) and the matrix of cartilage (containing chondroitin sulfate), exhibit strong metachromasia.

Factors Influencing Staining

The intensity and specificity of this compound staining are influenced by several factors:

-

pH: The pH of the staining solution is a critical parameter. At a low pH (around 2.0-2.5), the staining is more selective for highly acidic components like sulfated GAGs, leading to prominent metachromasia in mast cells. At a higher, more alkaline pH (around 10), the dye will bind more generally to both nucleic acids and proteins.

-

Dye Concentration: The concentration of the this compound solution can affect the degree of metachromasia.

-

Temperature: Temperature can also influence the staining reaction.

-

Dehydration: The use of alcohol for dehydration after staining can impact the preservation of metachromasia, although the staining of mast cell granules is generally stable.

Cellular Components Stained by this compound

This compound is a versatile stain that can highlight a variety of cellular and extracellular components. The resulting color depends on the chemical composition and concentration of anionic groups within the tissue.

| Cellular/Extracellular Component | Staining Pattern | Staining Color | Rationale |

| Nuclei (DNA and RNA) | Orthochromatic | Blue | High concentration of phosphate groups in nucleic acids. |

| Ribosomes and Rough Endoplasmic Reticulum (Nissl substance) | Orthochromatic | Blue | Rich in ribosomal RNA (rRNA). |

| Mast Cell Granules | Metachromatic | Purple to Red | High concentration of sulfated glycosaminoglycans, primarily heparin. |

| Cartilage Matrix | Metachromatic | Purple to Red | Abundance of chondroitin sulfate and other proteoglycans. |

| Mucins | Metachromatic | Purple/Red | Presence of acidic glycoproteins. |

| Lignin (in plant cells) | Orthochromatic | Blue-Green | Stains the complex organic polymer lignin. |

Quantitative Data

The spectral shift from orthochromatic to metachromatic staining can be quantified by measuring the absorption maxima of the dye.

| Staining Type | Wavelength of Maximum Absorption (λmax) | Observed Color |

| Orthochromatic (Monomeric) | ~630 nm | Blue |

| Metachromatic (Polymeric) | 480-540 nm | Red/Purple |

Note: The exact absorption maxima can vary slightly depending on the specific chromotrope and the microenvironment.

Experimental Protocols

The following are detailed protocols for this compound staining of various tissue preparations.

Staining of Mast Cells in Paraffin-Embedded Sections

This protocol is optimized for the selective metachromatic staining of mast cells in formalin-fixed, paraffin-embedded tissues.

Reagents:

-

This compound Stock Solution (1%):

-

This compound O: 1 g

-

70% Ethanol: 100 ml

-

-

1% Sodium Chloride Solution:

-

Sodium Chloride: 0.5 g

-

Distilled Water: 50 ml

-

-

This compound Working Solution (pH 2.0-2.5):

-

This compound Stock Solution: 5 ml

-

1% Sodium Chloride Solution: 45 ml

-

Adjust pH to 2.0-2.5 with acetic acid or HCl.

-

Procedure:

-

Deparaffinize sections in xylene and hydrate through graded alcohols to distilled water.

-

Stain in the working this compound solution for 2-3 minutes.

-

Rinse thoroughly in distilled water (3 changes).

-

Dehydrate rapidly through 95% and 100% ethanol.

-

Clear in xylene and mount with a resinous mounting medium.

Expected Results:

-

Mast cell granules: Violet/Red-Purple

-

Background: Shades of blue

Staining of Cartilage in Frozen Sections

This protocol is suitable for the demonstration of proteoglycans in frozen sections of cartilage.

Reagents:

-

0.1% this compound Solution:

-

This compound O: 0.1 g

-

Distilled Water: 100 ml

-

Procedure:

-

Cut frozen sections at 5-10 µm and mount on slides.

-

Fix in 70% ethanol for 30-60 seconds.

-

Wash well in distilled water.

-

Stain in 0.1% aqueous this compound solution for 30-60 seconds.

-

Rinse gently in distilled water.

-

Dehydrate quickly through 95% and 100% ethanol.

-

Clear in xylene and mount.

Expected Results:

-

Cartilage matrix: Purple to Red-Purple

-

Nuclei: Blue

Staining of Resin-Embedded Sections (e.g., Peripheral Nerves)

This protocol is designed for staining semi-thin sections of tissue embedded in epoxy or other resins.

Reagents:

-

1% this compound in 1% Sodium Borate:

-

Sodium Borate: 2 g

-

Deionized Water: 100 ml

-

This compound: 1 g

-

Filter the solution before use.

-

Procedure:

-

Cut semi-thin sections (0.5-1 µm) and place them on a drop of water on a glass slide.

-

Dry the sections on a hot plate.

-

Apply a drop of the this compound solution to the sections on the hot plate for 20-30 seconds.

-

Rinse the slides gently by dipping in deionized water several times.

-

Dry the slides completely.

-

Mount with a compatible mounting medium.

Expected Results:

-

Myelin sheaths: Dark blue/purple

-

Axons: Light blue

-

Nuclei: Dark blue

Visualizations

The Principle of Metachromasia

Caption: The mechanism of orthochromatic versus metachromatic staining with this compound.

Experimental Workflow for Staining Paraffin Sections

Caption: A typical experimental workflow for this compound staining of paraffin-embedded tissue sections.

Conclusion

This compound remains a fundamental and powerful stain in the arsenal of researchers and pathologists. Its ability to differentially stain various cellular components based on their chemical properties provides valuable insights into tissue composition, cellular activity, and pathological changes. By understanding the principles of orthochromasia and metachromasia and by carefully controlling staining conditions, researchers can effectively utilize this compound to visualize a wide array of cellular structures with high fidelity. This guide serves as a comprehensive resource to facilitate the successful application of this compound staining in a research and drug development setting.

References

- 1. This compound: A review of its chemistry and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Staining of Resin-Embedded Sections for Evaluation of Peripheral Nerve Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relationship between Orthochromatic dye and Metachromatic dye | everyEthing [everyething.com]

- 4. webpath.med.utah.edu [webpath.med.utah.edu]

The Principle of Toluidine Blue Metachromasia: An In-depth Technical Guide

Introduction

Toluidine blue (TB), a cationic or basic dye belonging to the thiazine group, is a widely utilized stain in histology and pathology.[1][2] Its utility extends beyond simple tissue coloring due to a unique property known as metachromasia. This phenomenon is characterized by a distinct color change of the dye when it binds to specific biological structures, known as chromotropes.[3][4] While this compound solution is blue, it will stain these chromotropes in shades of purple to red-purple.[5] This staining reaction, where a single dye produces multiple colors, is fundamental to its application in identifying specific acidic tissue components, such as mast cell granules, cartilage matrix, and certain mucins. This guide provides a detailed exploration of the core principles governing this compound metachromasia, quantitative spectral data, experimental protocols, and the key factors influencing this vital staining mechanism.

Core Principle of Metachromasia

The underlying mechanism of metachromasia is a physicochemical phenomenon driven by the interaction between the cationic dye molecules and high-density polyanions within the tissue.

-

Dye and Chromotrope: this compound is a positively charged dye (cation). Chromotropes are tissue components that are rich in polyanions—macromolecules with a high density of negative charges. Key examples include glycosaminoglycans (GAGs) like heparin and chondroitin sulfate, which contain numerous ionized sulfate and carboxylate groups. These are abundant in the granules of mast cells and the ground substance of cartilage, respectively.

-

Dye Aggregation: When a tissue section is stained, the cationic this compound molecules are electrostatically attracted to the anionic sites on the chromotropes. The critical factor for metachromasia is the spacing of these negative charges. For the effect to occur, the anionic binding sites must be approximately 0.5 nm apart or less. This close proximity forces the bound dye molecules to stack into dimeric or polymeric aggregates.

-

Spectral Shift: In a dilute solution or when bound to substrates with low charge density (orthochromatic staining), this compound exists as monomers, which absorb light at a longer wavelength (λmax ≈ 630 nm), appearing blue. However, the formation of dye aggregates upon binding to chromotropes causes an overlap of the π-orbitals of adjacent dye molecules. This alters the electronic configuration and, consequently, the light absorption spectrum of the dye. The result is a hypsochromic shift (a shift to a shorter wavelength), causing the absorption maximum to move towards the 480–540 nm range. This shift in absorption results in the perceived color changing from blue to violet or red-purple.

Figure 1: Orthochromatic vs. Metachromatic binding of this compound.

Quantitative Data: Spectral Shifts

The transition from orthochromatic to metachromatic staining is defined by a measurable shift in the maximum absorbance wavelength (λmax) of this compound. The precise λmax can vary depending on the solvent, dye purity, and the specific chromotrope it binds to.

| Condition | Dye State | λmax (nm) | Observed Color | Reference(s) |

| In Ethanol | Monomer | 628 | Blue | |

| In Aqueous Solution | Monomer | ~630 | Blue | |

| Purified Dye (in solution) | Monomer | 615 | Blue | |

| Bound to Chromatin | Metachromatic | 570 | Purple-Blue | |

| With Anionic Surfactant (SDS) | Dimer | 590 | Violet-Blue | |

| With Anionic Surfactant (SDS) | Aggregate | 490 | Red-Purple | |

| General Metachromatic Range | Aggregate | 480 - 540 | Red-Purple |

Factors Influencing Metachromasia

The expression of metachromasia is highly sensitive to the chemical and physical environment of the staining reaction.

-

pH: The pH of the staining solution is critical. It affects the ionization state of the anionic groups on the chromotrope. At a low pH (e.g., 2.0-2.5), only strongly acidic groups like sulfates (pKa < 2) remain ionized and can bind the dye, leading to more specific staining of sulfated GAGs in mast cells and cartilage. At higher pH values, weaker anionic groups like carboxylates (pKa ~4-5) also become ionized, potentially leading to less specific background staining.

-

Dye Concentration: Higher concentrations of the dye can promote the formation of dye aggregates even before binding to the chromotrope, which can enhance the metachromatic effect.

-

Temperature: Temperature can influence the stability of the dye aggregates and the kinetics of the staining reaction.

-

Dehydration: The metachromatic color is often lost or diminished upon dehydration with alcohols. This is because water molecules are thought to be essential for stabilizing the stacked dye aggregates. Therefore, protocols often recommend rapid dehydration or mounting with aqueous media to preserve the staining.

Figure 2: Key factors influencing the outcome of metachromatic staining.

Experimental Protocols

Protocol 1: this compound Staining for Mast Cells in Paraffin Sections

This protocol is adapted from standard histological procedures for identifying mast cells in formalin-fixed, paraffin-embedded (FFPE) tissues.

Reagents:

-

This compound Stock Solution (1%):

-

This compound O: 1 g

-

70% Ethanol: 100 mL

-

-

This compound Working Solution (pH 2.3):

-

This compound Stock Solution: 5 mL

-

Sodium Chloride: 0.7 g

-

Distilled Water: 100 mL

-

Adjust pH to 2.0-2.5 with Hydrochloric Acid (HCl) or Glacial Acetic Acid. This solution should be made fresh.

-

-

Xylene or Xylene Substitute

-

Ethanol (100% and 95%)

-

Resinous Mounting Medium

Procedure:

-

Deparaffinization and Hydration:

-

Immerse slides in xylene: 2 changes, 3 minutes each.

-

Immerse in 100% ethanol: 2 changes, 10 dips each.

-

Immerse in 95% ethanol: 2 changes, 10 dips each.

-

Rinse well in distilled water.

-

-

Staining:

-

Stain sections in the fresh this compound working solution for 2-3 minutes.

-

-

Washing:

-

Rinse slides in three changes of distilled water to remove excess stain.

-

-

Dehydration:

-

This step must be performed quickly to avoid loss of metachromasia.

-

Dehydrate quickly through 95% ethanol (10 dips) and two changes of 100% ethanol (10 dips each).

-

-

Clearing:

-

Clear in two changes of xylene, 3 minutes each.

-

-

Mounting:

-

Coverslip with a resinous mounting medium.

-

Expected Results:

-

Metachromatic Staining: Mast cell granules will appear red-purple or violet.

-

Orthochromatic Staining: Background tissue and cell nuclei will be stained in varying shades of blue.

Figure 3: Experimental workflow for this compound staining of tissue.

Protocol 2: Spectrophotometric Analysis of Metachromasia

This protocol outlines a method to quantitatively assess the metachromatic shift of this compound in the presence of a chromotrope (e.g., heparin) in solution.

Materials:

-

This compound solution (e.g., 25 µM in phosphate buffer, pH 7.0)

-

Chromotrope solution (e.g., Heparin, 1 mg/mL in the same buffer)

-

UV-Visible Spectrophotometer

-

Cuvettes

Procedure:

-

Baseline Spectrum: Record the absorption spectrum of the this compound solution alone from 400 nm to 700 nm. Identify the λmax of the monomeric dye (orthochromatic peak).

-

Titration:

-

Create a series of solutions with a fixed concentration of this compound and increasing concentrations of the heparin solution.

-

Allow each mixture to equilibrate for a few minutes.

-

-

Spectral Measurement:

-

For each solution in the series, record the absorption spectrum from 400 nm to 700 nm.

-

-

Data Analysis:

-

Observe the changes in the spectra as the chromotrope concentration increases.

-

Plot the decrease in absorbance at the orthochromatic peak (~630 nm) and the increase in absorbance at the metachromatic peak (~500-540 nm).

-

This allows for the quantitative determination of the spectral shift and the binding interaction.

-

The principle of this compound metachromasia is a powerful tool in biological and medical research, enabling the specific identification of highly anionic macromolecules. The phenomenon is rooted in the electrostatic interaction between the cationic dye and polyanionic chromotropes, which induces dye aggregation and a characteristic hypsochromic shift in its absorption spectrum. By carefully controlling experimental factors such as pH and dehydration, researchers can leverage this property for the precise visualization of structures like mast cells and cartilage, providing critical insights in fields ranging from immunology to oncology and developmental biology.

References

The Chemical Properties and Applications of Toluidine Blue O: A Technical Guide

Introduction

Toluidine Blue O (TBO), also known as Tolonium Chloride, is a cationic, basic thiazine dye widely employed in histology, cytology, and other biological research fields.[1][2][3] First synthesized in the 19th century by William Henry Perkin, this versatile dye has a high affinity for acidic tissue components, such as nucleic acids (DNA and RNA), and anionic macromolecules like proteoglycans and glycosaminoglycans.[2][4] Its primary value lies in its metachromatic property, the ability to stain certain cellular components a different color from the dye solution itself, providing a powerful tool for differential staining of tissues like cartilage, mast cells, and mucins. This guide provides an in-depth overview of the chemical properties, staining mechanisms, and experimental protocols for this compound O.

Core Chemical and Physical Properties

This compound O is a dark green to black crystalline powder with a bronze luster. It is a member of the quinone-imine family and belongs to the thiazine class of dyes. Its fundamental properties are summarized in the table below.

| Property | Data |

| IUPAC Name | 3-Amino-7-(dimethylamino)-2-methylphenothiazin-5-ium chloride |

| Common Synonyms | Tolonium Chloride, Basic Blue 17, C.I. 52040 |

| Molecular Formula | C₁₅H₁₆ClN₃S |

| Molecular Weight | 305.83 g/mol |

| Appearance | Dark green powder |

| Solubility (Water) | 3.82 g/100 mL (3.82%) |

| Solubility (Ethanol) | 0.57 - 3.82 g/100 mL |

| Absorption Max (λmax) | 620-640 nm (in aqueous solution) |

Data sourced from references:

Mechanism of Action: Orthochromasia and Metachromasia

The utility of this compound O as a biological stain is rooted in its ability to exhibit both orthochromatic and metachromatic staining. This dual nature allows for the differentiation of various tissue components based on their chemical composition.

-

Orthochromatic Staining (Blue) : When TBO binds to tissues with sparsely distributed acidic groups, or "non-chromotropes," the dye molecules remain sufficiently far apart. In this monomeric state, the dye absorbs light at its characteristic maximum wavelength, staining the tissue blue, the color of the dye solution. This is typical for cell nuclei, which stain blue due to the dye's affinity for the phosphate groups in nucleic acids.

-

Metachromatic Staining (Purple/Red) : Metachromasia, or a "color shift," occurs when TBO binds to "chromotropes"—tissues rich in high-density, closely spaced anionic groups (sulfates, carboxylates, phosphates). In these environments, the cationic TBO molecules stack on top of one another, forming dimers and polymers. This aggregation alters the electron orbitals of the dye molecules, causing a hypsochromic shift (shift to a shorter wavelength) in the absorption maximum. Consequently, the tissue appears purple, pink, or red instead of blue. This phenomenon is characteristic of:

-

Mast cell granules , which are rich in the sulfated glycosaminoglycan heparin.

-

Cartilage matrix , which contains abundant chondroitin sulfate.

-

Mucins , which contain acidic glycoproteins.

-

The degree of metachromasia is influenced by factors such as pH, dye concentration, and temperature, which can affect both the ionization of the tissue's acidic groups and the aggregation of the dye molecules.

Visualizing Chemical Structure and Staining Mechanisms

Experimental Protocols

The specificity and intensity of this compound O staining are highly dependent on the protocol, including fixative, solution pH, and dehydration steps. Below are detailed methodologies for common applications.

General Staining Workflow (Paraffin Sections)

This workflow outlines the fundamental steps for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Protocol 1: Staining Mast Cells in FFPE Tissue

This protocol is optimized to produce metachromatic staining of mast cell granules.

1. Solutions and Reagents:

-

This compound Stock Solution (1%):

-

This compound O: 1.0 g

-

70% Ethanol: 100.0 mL

-

Mix to dissolve. The solution is stable for approximately 6 months.

-

-

1% Sodium Chloride Solution:

-

Sodium Chloride: 0.5 g

-

Distilled Water: 50.0 mL

-

-

Working this compound Solution (pH 2.0-2.5):

-

This compound Stock Solution: 5.0 mL

-

1% Sodium Chloride: 45.0 mL

-

Adjust pH to 2.0-2.5 using glacial acetic acid. Prepare fresh before use.

-

2. Staining Procedure:

-

Deparaffinize sections in xylene and hydrate through a graded series of ethanol to distilled water.

-

Place slides in the working this compound solution for 2-10 minutes.

-

Rinse thoroughly in three changes of distilled water.

-

Rapidly dehydrate through 95% and absolute ethanol. Metachromasia of mast cell granules is generally stable and is not lost during alcohol dehydration.

-

Clear in xylene and mount with a compatible resinous medium.

3. Expected Results:

-

Mast Cell Granules: Deep violet to red-purple (metachromatic)

-

Background: Shades of blue (orthochromatic)

Protocol 2: Staining for Cartilage and Proteoglycans

This method is designed to highlight the proteoglycan-rich matrix of cartilage. Staining specificity is highly pH-dependent.

1. Solutions and Reagents:

-

This compound Staining Solution (0.05% at pH 4.0):

-

This compound O: 0.05 g

-

Acetate Buffer (0.1 M, pH 4.0): 100 mL

-

A lower pH enhances the specificity for sulfated proteoglycans.

-

2. Staining Procedure:

-

Deparaffinize and hydrate sections to distilled water.

-

Stain in the 0.05% this compound solution for 2-5 minutes.

-

Rinse briefly in distilled water.

-

Dehydrate quickly through graded alcohols, clear in xylene, and mount.

3. Expected Results:

-

Cartilage Matrix: Pink to purple (metachromatic)

-

Cell Nuclei: Blue

-

Cytoplasm: Light blue

Protocol 3: Staining Plant Tissue

TBO is an excellent polychromatic stain for plant anatomy, differentiating between lignified, pectin-rich, and parenchymatous tissues.

1. Solutions and Reagents:

-

This compound Staining Solution (0.02% - 0.05%):

-

This compound O: 0.02 g

-

Distilled Water or Citrate Buffer (pH 4.0): 100 mL

-

For general use, dissolving in distilled water is sufficient.

-

2. Staining Procedure (for fresh or fixed sections):

-

Place thin sections of plant material on a microscope slide.

-

Apply a drop of the TBO staining solution and leave for 1-5 minutes.

-

Gently blot away excess stain and rinse with a drop of water.

-

Add a final drop of water and apply a coverslip.

3. Expected Results:

-

Lignified Tissues (e.g., xylem, sclerenchyma): Green or blue-green

-

Pectin-rich Tissues (e.g., collenchyma, parenchyma): Reddish-purple

-

Nucleic Acids: Dark blue to purple

Summary of Applications

This compound O is a versatile stain with a broad range of applications beyond general histology:

-

Identification of Mast Cells: Its most common use is for the specific, metachromatic staining of mast cell granules.

-

Assessment of Cartilage: It is a standard method for evaluating cartilage matrix and chondrogenesis due to its affinity for proteoglycans.

-

Plant Anatomy: It serves as a polychromatic stain to differentiate various plant cell wall components.

-

Neurobiology: It can be used to stain Nissl substance in neurons.

-

Vital Staining: TBO has been used in clinical settings, particularly in oral oncology, to identify dysplastic and carcinomatous lesions in vivo.

-

Staining of Semi-thin Sections: Alkaline solutions of TBO are highly effective for staining semi-thin (0.5 to 1 µm) sections of resin-embedded tissue for light microscopy, providing excellent structural detail.

Safety and Handling

This compound O is classified as harmful if inhaled and may cause skin irritation. Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid creating and inhaling dust. Store the powder in a tightly closed container in a dry, cool, and well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed toxicological and disposal information.

References

An In-depth Technical Guide to Toluidine Blue Staining for the Identification of Acidic Tissue Components

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of toluidine blue staining for the identification of acidic tissue components. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize histological techniques for tissue analysis. This document details the core principles of this compound staining, provides meticulously structured experimental protocols, and summarizes key quantitative data for easy reference. Furthermore, it includes visual representations of the staining mechanism and relevant biological pathways to facilitate a deeper understanding.

Core Principles of this compound Staining

This compound is a cationic thiazine dye with a high affinity for acidic tissue components.[1][2] Its utility in histology stems from its ability to bind to negatively charged molecules within tissues, primarily through electrostatic interactions. This binding can result in two distinct staining patterns: orthochromatic and metachromatic.

Orthochromatic Staining: In this conventional mode of staining, the tissue components absorb the dye and appear in a color similar to the dye itself, which is blue. This occurs when the dye molecules bind to substrates at a sufficient distance from each other, preventing dye-dye interactions.[3] Tissues and cellular components rich in nucleic acids (DNA and RNA), such as the cell nucleus and ribosomes, typically exhibit orthochromatic staining due to the phosphate groups in the nucleic acid backbone.[2]

Metachromatic Staining: Metachromasia is a phenomenon where the dye stains certain tissue components in a color that is different from the original color of the dye solution.[3] With this compound, this results in a purple to red-purple coloration. This color shift is indicative of the presence of a high density of anionic groups, which causes the cationic dye molecules to aggregate or stack. The close proximity of the dye molecules alters their light absorption spectrum, resulting in the metachromatic color. This property makes this compound an excellent tool for identifying tissues rich in sulfated glycosaminoglycans (GAGs), proteoglycans, and mast cell granules, which contain heparin and histamine.

The chemical basis for this phenomenon lies in the formation of dye polymers. The anionic macromolecules in the tissue act as a template, bringing the this compound molecules into close contact, which facilitates the formation of dimers and higher-order aggregates. The degree of metachromasia is dependent on the concentration of the anionic groups and the spatial arrangement of the substrate.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific tissue type and experimental conditions.

General Staining Protocol for Paraffin-Embedded Sections

This protocol is a general procedure for staining paraffin-embedded tissue sections with this compound.

Materials:

-

This compound O

-

Distilled water

-

1% Acetic acid solution (optional, for pH adjustment)

-

Ethanol (70%, 95%, and 100%)

-

Xylene or xylene substitute

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.

-

Transfer slides through 2 changes of 100% ethanol for 3 minutes each.

-

Transfer slides through 2 changes of 95% ethanol for 3 minutes each.

-

Rinse in 70% ethanol for 3 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Prepare a 0.1% (w/v) this compound solution in distilled water. For enhanced metachromasia, the pH can be adjusted to be more acidic (e.g., pH 4.0) with 1% acetic acid.

-

Immerse slides in the this compound solution for 1-3 minutes. Staining time may need to be adjusted based on tissue type and desired intensity.

-

-

Dehydration and Clearing:

-

Quickly rinse the slides in distilled water to remove excess stain.

-

Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol. Prolonged exposure to ethanol can lead to the loss of metachromatic staining.

-

Clear in two changes of xylene or xylene substitute for 3 minutes each.

-

-

Mounting:

-

Apply a coverslip with a suitable mounting medium.

-

Protocol for Staining Mast Cells

This protocol is specifically optimized for the metachromatic staining of mast cell granules.

Materials:

-

This compound O

-

70% Ethanol

-

1% Sodium Chloride solution

-

Distilled water

-

Ethanol (95% and 100%)

-

Xylene or xylene substitute

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Follow the steps outlined in the general protocol.

-

Staining:

-

Prepare a working solution by mixing 5 ml of a 1% stock solution of this compound in 70% ethanol with 45 ml of 1% sodium chloride.

-

Immerse slides in the working this compound solution for 1-2 minutes.

-

-

Rinsing and Dehydration:

-

Rinse slides in three changes of distilled water.

-

Quickly dehydrate through 95% and 100% ethanol.

-

Clear in xylene.

-

-

Mounting: Coverslip with a resinous mounting medium.

Protocol for Staining Cartilage (Proteoglycans)

This protocol is designed to highlight the proteoglycan-rich matrix of cartilage.

Materials:

-

This compound O

-

Distilled water

-

Acetate buffer (pH 4.0)

-

Ethanol (70%, 95%, and 100%)

-

Xylene or xylene substitute

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: As per the general protocol.

-

Staining:

-

Prepare a 0.05% (w/v) this compound solution in acetate buffer (pH 4.0).

-

Immerse slides in the staining solution for 2 minutes.

-

-

Dehydration and Clearing:

-

Rapidly dehydrate through graded alcohols (95% and 100%).

-

Clear in xylene.

-

-

Mounting: Apply a coverslip with a suitable mounting medium.

Protocol for Staining Semi-thin Resin-Embedded Sections

This protocol is suitable for staining semi-thin sections for light microscopy, often used in conjunction with transmission electron microscopy.

Materials:

-

This compound O

-

Sodium borate

-

Distilled water

-

Mounting medium

Procedure:

-

Section Preparation:

-

Cut semi-thin sections (0.5-1 µm) and place them on a drop of distilled water on a glass slide.

-

Dry the sections on a slide warmer.

-

-

Staining:

-

Prepare a staining solution of 1% this compound in a 1% sodium borate solution. The alkaline pH helps the stain to penetrate the resin.

-

Cover the sections with the staining solution and heat on a slide warmer for 1-2 minutes.

-

-

Rinsing and Mounting:

-

Gently rinse the excess stain with distilled water.

-

Air dry the slide completely.

-

Coverslip with a resinous mounting medium.

-

Quantitative Data Summary

The effectiveness of this compound staining is influenced by several factors, including dye concentration, pH, and incubation time. The following tables summarize key quantitative parameters from various protocols.

| Parameter | Recommended Value/Range | Target Component(s) | Reference(s) |

| Dye Concentration | 0.05% - 1% (w/v) | General acidic tissues | |

| 0.1% (w/v) | Mast cells, General use | ||

| 0.05% (w/v) | Cartilage (Proteoglycans) | ||

| 1% (w/v) | Resin-embedded sections | ||

| pH | Acidic (e.g., 4.0) | Enhances metachromasia for proteoglycans | |

| Neutral to slightly acidic | General staining | ||

| Alkaline (with borax) | Resin-embedded sections | ||

| Incubation Time | 1-3 minutes | General paraffin sections | |

| 1-2 minutes | Mast cells | ||

| 2 minutes | Cartilage | ||

| 1-2 minutes (on hot plate) | Resin-embedded sections |

Table 1: Key Quantitative Parameters for this compound Staining

| Staining Pattern | Color | Target Molecules | Key Tissue/Cell Types |

| Orthochromatic | Blue | Nucleic Acids (DNA, RNA) | Nuclei, Ribosomes, Rough Endoplasmic Reticulum |

| Metachromatic | Purple to Red-Purple | Sulfated Glycosaminoglycans (GAGs), Proteoglycans, Heparin | Cartilage matrix, Mast cell granules, Mucins |

Table 2: Staining Patterns and Corresponding Target Molecules

Visualizing Mechanisms and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the staining mechanism of this compound and its relevance in the context of cell signaling pathways involving proteoglycans.

Applications in Research and Drug Development

The ability of this compound to specifically identify acidic tissue components makes it a versatile tool in various research and development areas:

-

Oncology: this compound has been used as a vital stain to aid in the detection of oral cancers and premalignant lesions, as these tissues often have a higher nucleic acid content.

-

Connective Tissue Disorders: In the study of arthritis and other connective tissue diseases, this compound is invaluable for assessing the integrity of cartilage and the distribution of proteoglycans.

-

Inflammation and Immunology: The specific staining of mast cells allows for their quantification and localization in studies of allergic reactions and inflammatory processes.

-

Neuroscience: this compound is used to stain Nissl substance (rough endoplasmic reticulum) in neurons, providing an indication of the metabolic state of the cell. It is also used in the morphological assessment of peripheral nerves.

-

Drug Development: In preclinical studies, this compound staining can be used to evaluate the effects of drug candidates on tissue morphology, such as the preservation of cartilage in osteoarthritis models or the modulation of mast cell activity in inflammatory models.

Conclusion

This compound is a powerful and versatile histological stain that provides valuable information about the chemical composition of tissues. Its ability to differentiate between orthochromatic and metachromatic staining allows for the specific identification of acidic components, particularly nucleic acids and sulfated glycosaminoglycans. By understanding the core principles of this staining technique and utilizing standardized protocols, researchers and drug development professionals can effectively employ this compound to gain critical insights into tissue pathology, cellular function, and the efficacy of therapeutic interventions. The data and protocols presented in this guide serve as a comprehensive resource to facilitate the successful application of this compound staining in a variety of research and diagnostic settings.

References

An In-depth Technical Guide to the Affinity of Toluidine Blue for Nucleic Acids and Proteoglycans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toluidine blue O (TBO) is a cationic thiazine dye with a well-established history in histology and diagnostics due to its high affinity for acidic tissue components.[1][2] This affinity is primarily driven by the electrostatic attraction between the positively charged dye molecules and the negatively charged phosphate, carboxylate, and sulfate groups abundant in nucleic acids (DNA and RNA) and proteoglycans.[1] This document provides a comprehensive technical overview of the binding characteristics of this compound with these crucial macromolecules, presenting quantitative binding data, detailed experimental protocols for affinity measurement, and visualizations of relevant biological pathways and experimental workflows.

The interaction of this compound with nucleic acids and proteoglycans is characterized by metachromasia, a phenomenon where the dye exhibits a color shift from blue to purple or red upon binding to these highly anionic polymers.[2][3] This property, along with its binding affinity, makes TBO a valuable tool for a range of applications, from staining tissues for microscopic examination to quantifying specific macromolecules in solution.

Core Principles of this compound Binding

The fundamental principle governing the affinity of this compound for nucleic acids and proteoglycans is electrostatic interaction. TBO, being a cationic dye, readily binds to the anionic functional groups present on these macromolecules:

-

Nucleic Acids: The phosphate backbone of DNA and RNA provides a high density of negatively charged phosphate groups, which serve as primary binding sites for TBO.

-

Proteoglycans: These complex macromolecules are characterized by the presence of glycosaminoglycan (GAG) chains, which are long, linear polysaccharides decorated with sulfate and carboxyl groups. GAGs such as heparin, chondroitin sulfate, and heparan sulfate present a highly polyanionic surface that strongly attracts and binds TBO.

The binding of TBO can occur through two primary modes:

-

Intercalation: At lower dye concentrations, TBO can intercalate between the base pairs of DNA.

-

Electrostatic Binding: At higher concentrations, TBO molecules bind externally to the negatively charged phosphate groups of the nucleic acid backbone or the sulfate and carboxyl groups of proteoglycans.

Quantitative Analysis of Binding Affinity

The strength of the interaction between this compound and its target macromolecules can be quantified by various biophysical techniques. The equilibrium dissociation constant (Kd) and the association constant (Ka) are key parameters used to describe the binding affinity. A lower Kd value indicates a stronger binding affinity. Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes upon binding provide further insights into the nature of the interaction.

Binding to Nucleic Acids

Spectroscopic and calorimetric studies have been employed to determine the binding constants of TBO with DNA. The binding is a complex process that can involve both intercalation and electrostatic interactions, with the binding mode being dependent on the dye concentration.

| Nucleic Acid | Binding Mode | Binding Constant (Ka) (L·mol-1) | Number of Binding Sites (n) | Technique | Reference |

| Calf Thymus DNA | Intercalation | 1.76 x 106 | 0.48 | Spectroscopy | |

| Calf Thymus DNA | Electrostatic | 6.18 x 105 | 0.79 | Spectroscopy | |

| Chromatin DNA | Stoichiometric | Dye/Phosphate Ratio: 0.82-0.85 | - | X-ray Microanalysis |

Binding to Proteoglycans and Glycosaminoglycans

The interaction of this compound with the highly sulfated GAG chains of proteoglycans is particularly strong, leading to significant metachromatic effects. This strong binding is utilized in various assays to quantify GAGs like heparin and chondroitin sulfate.

| Proteoglycan/GAG | Binding Constant (Ka) (L·mol-1) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Technique | Reference |

| Sulfated Polysaccharides | - | 4.07 x 104 (at pH 1) | Spectrophotometry | |

| Fucoidan | - | 4.46 x 103 (at pH 7) | Spectrophotometry |

Experimental Protocols for Measuring Binding Affinity

Accurate determination of binding parameters requires carefully designed experiments. The following sections provide detailed protocols for two common methods used to quantify the interaction of this compound with nucleic acids and proteoglycans.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Protocol for ITC Analysis of this compound Binding to DNA/Proteoglycans:

-

Sample Preparation:

-

Prepare a solution of the nucleic acid (e.g., 10 µM calf thymus DNA) or proteoglycan (e.g., 10 µM heparin) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0, with 100 mM NaCl).

-

Prepare a concentrated solution of this compound (e.g., 100 µM) in the exact same buffer to minimize heats of dilution.

-

Degas both solutions for 10-15 minutes prior to the experiment to prevent air bubbles.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Set the stirring speed (e.g., 750 rpm).

-

Set the injection parameters:

-

Injection volume: 10 µL

-

Number of injections: 20

-

Spacing between injections: 180 seconds

-

-

-

Experiment Execution:

-

Load the nucleic acid or proteoglycan solution into the sample cell.

-

Load the this compound solution into the injection syringe.

-

Perform an initial injection of 1-2 µL to be discarded during data analysis.

-

Run the titration sequence.

-

Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine Ka, n, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) using the following equations:

-

ΔG = -RTln(Ka)

-

ΔG = ΔH - TΔS

-

-

Spectrophotometric Titration

This method relies on the change in the absorbance spectrum of this compound upon binding to its target macromolecule.

Protocol for Spectrophotometric Titration of this compound with Nucleic Acids/Proteoglycans:

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 100 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Prepare a stock solution of the nucleic acid or proteoglycan of known concentration (e.g., 1 mM) in the same buffer.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the wavelength range to scan (e.g., 400-700 nm).

-

Use a quartz cuvette with a 1 cm path length.

-

-

Experiment Execution:

-

Place a fixed concentration of this compound solution (e.g., 5 µM) in the sample cuvette.

-

Use the buffer as a blank in the reference cuvette.

-

Record the initial absorbance spectrum of the free dye.

-

Make successive small additions of the nucleic acid or proteoglycan stock solution to the sample cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the new absorbance spectrum.

-

Continue the titration until no further significant changes in the spectrum are observed.

-

-

Data Analysis:

-

Monitor the change in absorbance at the wavelength of maximum absorbance (λmax) of the free and/or bound dye.

-

Correct the absorbance values for dilution.

-

Plot the change in absorbance versus the concentration of the macromolecule.

-

Fit the data to a suitable binding isotherm equation (e.g., using Scatchard analysis or non-linear regression) to determine the binding constant (Ka) and the number of binding sites (n).

-

Visualization of Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex processes.

Experimental Workflow for Binding Affinity Measurement

Role in Visualizing GAGs in Signaling Pathways

This compound's ability to stain proteoglycans makes it a useful tool for visualizing the localization and changes in these molecules within the context of cell signaling. For example, in Fibroblast Growth Factor (FGF) signaling, heparan sulfate proteoglycans (HSPGs) act as co-receptors, essential for the formation of a stable signaling complex between FGF and its receptor (FGFR). This compound staining can be used in histological sections to identify the distribution of HSPGs in tissues and how this distribution might change during development or in disease states where FGF signaling is dysregulated.

References

A Technical Guide to Toluidine Blue: From Serendipitous Discovery to a Versatile Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toluidine blue, a cationic thiazine dye, has a rich history rooted in the dawn of synthetic chemistry and has evolved into an indispensable tool in the biological sciences. Its remarkable ability to exhibit metachromasia—staining certain tissue components a different color from the dye solution itself—provides a powerful method for identifying and localizing specific macromolecules in cells and tissues. This technical guide delves into the discovery and history of this compound, elucidates the physicochemical principles governing its staining properties, presents its key applications with detailed experimental protocols, and provides quantitative data to aid in its practical use.

A Legacy of Discovery: The History of this compound

The story of this compound begins not with a biologist, but with a chemist's serendipitous discovery that launched the synthetic dye industry. In 1856, the 18-year-old British chemist William Henry Perkin, while attempting to synthesize the antimalarial drug quinine, instead produced an intense purple substance from the oxidation of aniline.[1][2] This first synthetic organic dye, which he named "mauveine" or "aniline purple," revolutionized the textile industry and laid the foundation for the development of a vast array of synthetic dyes derived from coal tar.[1][2]

These new aniline dyes quickly captured the interest of biologists and physicians for their potential to selectively color, and thus visualize, different components of cells and tissues. Among the most influential pioneers in this field was the German physician and scientist Paul Ehrlich. In the late 19th century, Ehrlich systematically explored the staining properties of various aniline dyes, including the thiazine dyes to which this compound belongs.[3] He was fascinated by the selective affinity of these dyes for specific cells and tissues, which led him to propose the concept of a "magic bullet"—a chemical that could target and kill disease-causing organisms without harming the host. His work with methylene blue, a close relative of this compound, demonstrated the utility of these dyes in hematology and bacteriology.

Following these pioneering efforts, this compound itself emerged as a valuable biological stain. Its synthesis was refined, and its unique metachromatic properties were recognized and exploited. It became particularly valued for its ability to stain acidic tissue components, a property that allows for the clear differentiation of various cellular and extracellular structures. Today, this compound is a staple in histology, cytology, and pathology laboratories worldwide.

The Chemistry of Color: Mechanism of this compound Staining

This compound is a cationic (basic) dye that carries a positive charge. Its staining mechanism is based on the electrostatic attraction between the positively charged dye molecules and negatively charged (anionic) tissue components. These anionic sites are abundant in tissues rich in nucleic acids (DNA and RNA), which contain phosphate groups, and in certain proteoglycans and glycosaminoglycans (GAGs), which are rich in sulfate and carboxylate groups.

The most remarkable feature of this compound is its ability to exhibit both orthochromatic and metachromatic staining.

-

Orthochromatic Staining: When this compound binds to tissues with a lower density of anionic groups, the dye molecules remain as individual monomers. In this state, the stain absorbs light at its characteristic wavelength, resulting in a blue color. This is known as orthochromatic staining (from the Greek orthos for "correct" and chroma for "color"). Nuclei, with their high content of DNA and RNA, typically stain orthochromatically blue.

-

Metachromatic Staining: In the presence of tissues with a high concentration of closely spaced anionic groups (known as chromotropes), such as the heparin in mast cell granules or the chondroitin sulfate in cartilage, the bound this compound molecules are forced into close proximity. This proximity allows them to form stacked aggregates (dimers and polymers). The formation of these aggregates alters the electron orbitals of the dye molecules, causing a shift in their light absorption to a shorter wavelength (a hypsochromic shift). This shift in absorption results in a visible color change from blue to purple or red-violet, a phenomenon called metachromasia (from the Greek meta for "change" and chroma for "color").

The degree of metachromasia is influenced by several factors, including the concentration of the dye, the pH of the staining solution, and the temperature.

Signaling Pathways and Logical Relationships

The logical relationship between the properties of this compound and its staining behavior can be visualized as follows:

References

Visualizing the Unseen: A Technical Guide to Toluidine Blue Staining for Glycosaminoglycans in Cartilage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, protocols, and applications of Toluidine Blue staining for the visualization and assessment of glycosaminoglycans (GAGs) within cartilage tissue. Authored for professionals in research and drug development, this document details the underlying chemistry of the staining method, offers standardized experimental procedures, and explores its utility in evaluating cartilage health and disease.

Introduction: The Significance of Glycosaminoglycans in Cartilage

Articular cartilage, the smooth, white tissue covering the ends of bones within joints, is crucial for frictionless movement and load bearing. Its unique biomechanical properties are largely attributed to a complex extracellular matrix (ECM) rich in proteoglycans. These proteoglycans consist of a core protein to which long, unbranched polysaccharide chains, known as glycosaminoglycans (GAGs), are covalently attached. The high negative charge density of sulfated GAGs, such as chondroitin sulfate and keratan sulfate, attracts water into the tissue, creating the swelling pressure necessary to resist compressive forces. A loss of GAG content is a key indicator of cartilage degradation in pathologies like osteoarthritis.[1] Therefore, accurate visualization and quantification of GAGs are paramount in cartilage research and the development of chondroprotective therapies.

The Principle of this compound Staining: Metachromasia

This compound is a cationic thiazine dye widely employed in histology for its metachromatic properties.[2] Metachromasia is a phenomenon where a dye stains a tissue component a different color from the dye's original color.[3] This color shift is dependent on the high concentration of anionic groups on the target molecule.

In the context of cartilage, this compound, which is blue in solution (orthochromatic), binds to the negatively charged sulfate and carboxyl groups of GAGs.[4][5] The high density of these anionic groups along the GAG chains forces the dye molecules to aggregate or stack. This stacking alters the light absorption properties of the dye, resulting in a spectral shift from blue to a purple or reddish-pink color (metachromasia). The intensity of this metachromatic staining is directly proportional to the concentration of GAGs in the cartilage matrix, allowing for a semi-quantitative assessment of GAG content.

Experimental Protocols: A Standardized Approach

The intensity and specificity of this compound staining are highly dependent on several factors, including the pH of the staining solution, the duration of staining, and the dehydration process. Therefore, a standardized protocol is crucial for obtaining reproducible and comparable results.

Recommended Standardized Protocol

This protocol is adapted from the findings of Bergholt et al. (2019), which emphasize the importance of controlled pH and dehydration for optimal metachromatic staining of GAGs in cartilage.

3.1.1. Reagents

-

Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS) or 70% Ethanol

-

This compound Staining Solution (0.04% w/v, pH 4.0):

-

This compound O: 0.04 g

-

Distilled Water: 100 mL

-

Adjust pH to 4.0 using dilute HCl or NaOH.

-

-

Dehydration Series: Graded ethanol solutions (70%, 95%, 100%)

-

Clearing Agent: Xylene or a xylene substitute

-

Mounting Medium: Resin-based mounting medium

3.1.2. Procedure

-

Fixation: Fix cartilage tissue samples in 4% PFA or 70% ethanol for 24-48 hours at 4°C.

-

Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax according to standard histological procedures.

-

Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a descending series of ethanol to distilled water.

-

Staining: Immerse the slides in the 0.04% this compound solution (pH 4.0) for 2-5 minutes.

-

Rinsing: Briefly rinse the slides in distilled water to remove excess stain.

-

Dehydration: Dehydrate the sections quickly through an ascending series of ethanol (95% and 100%).

-

Clearing: Clear the sections in xylene.

-

Mounting: Coverslip the sections using a resin-based mounting medium.

Experimental Workflow

The following diagram illustrates the key steps in the this compound staining workflow for cartilage tissue.

References

- 1. orthojournalhms.org [orthojournalhms.org]

- 2. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prediction of Glycosaminoglycan Content in Human Cartilage by Age, T1ρ and T2 MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Standardized Method of Applying this compound Metachromatic Staining for Assessment of Chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Core Principles of Vital Staining with Toluidine Blue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vital staining is a technique used to stain living cells or tissues. Toluidine blue (TB), also known as tolonium chloride, is a basic thiazine metachromatic dye widely employed in vital staining.[1][2] Discovered by William Henry Perkin in 1856, it was initially used in the dye industry.[1][3] Its application in vital staining was first developed by Paul Ehrlich in 1885.[4] this compound has a high affinity for acidic tissue components, particularly nucleic acids (DNA and RNA), making it a valuable tool for identifying cells with high proliferative activity, such as dysplastic and neoplastic cells. This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and applications of vital staining with this compound.

Chemical Properties and Mechanism of Action

This compound is a water- and alcohol-soluble acidophilic dye belonging to the thiazine group. Its chemical formula is C₁₅H₁₆N₃SCl. The core principle of its staining action lies in its electrostatic attraction to negatively charged molecules within tissues.

The primary mechanism of this compound vital staining is its binding to acidic tissue components, which include:

-

Phosphate groups in nucleic acids (DNA and RNA).

-

Sulfate groups in glycosaminoglycans (found in cartilage and mast cell granules).

-

Carboxylate groups in proteins.

Dysplastic and neoplastic cells typically exhibit a higher rate of proliferation, leading to an increased content of DNA and RNA compared to normal cells. This higher concentration of nucleic acids provides more binding sites for the cationic this compound molecules, resulting in a more intense staining of these abnormal cells. Additionally, it has been proposed that malignant epithelial tissues may have wider intracellular canals, which could facilitate the penetration of the dye.

Metachromasia

A key characteristic of this compound is its ability to exhibit metachromasia. This phenomenon occurs when the dye stains certain tissue components a different color from the original color of the dye solution. While the dye solution is blue (orthochromatic), it can stain specific targets, such as mast cell granules (rich in heparin and histamine) and cartilage matrix (rich in proteoglycans), a purplish-red color. This color shift is attributed to the aggregation and stacking of dye molecules on highly anionic substrates, which alters the light absorption spectrum.

Factors Influencing Staining

The effectiveness and interpretation of this compound vital staining are influenced by several factors:

-

pH: The pH of the staining solution is critical. An acidic pH (around 4.5) is often used to enhance the selective staining of nucleic acids.

-

Dye Concentration: The concentration of the this compound solution can affect the intensity and specificity of the staining.

-

Tissue Type and Condition: The cellularity, keratinization, and presence of inflammation can influence dye uptake and retention, potentially leading to false-positive or false-negative results. For instance, inflammatory and traumatic lesions can sometimes retain the stain.

Applications in Research and Drug Development

Vital staining with this compound has several applications in biomedical research and clinical settings:

-

Cancer Screening and Diagnosis: It is widely used as an adjunct tool for the early detection of oral premalignant and malignant lesions. The stain helps in delineating lesion margins and identifying suspicious areas for biopsy.

-

Mast Cell Identification: Due to its metachromatic properties, this compound is an excellent stain for identifying and quantifying mast cells in tissues, which is relevant in studies of allergy, inflammation, and certain cancers.

-

Cartilage Assessment: The dye is used to stain proteoglycans in cartilage, allowing for the histological assessment of cartilage health and degeneration in arthritis research.

-

Nerve Tissue Staining: this compound can be used to stain nerve tissue, although this is more common in fixed preparations.

Quantitative Data Summary

The following tables summarize quantitative data related to the use of this compound in detecting oral lesions.

| Parameter | Reported Range | Citation |

| Sensitivity | 72% - 100% | |

| Specificity | 30% - 93% | |

| Positive Predictive Value | 54.83% - 100% | |

| Negative Predictive Value | 50% - 82.3% | |

| Diagnostic Accuracy | ~90% |

Table 1: Diagnostic performance of this compound vital staining for oral premalignant and malignant lesions.

| Study | Sensitivity | Specificity | False Positivity | False Negativity | Citation |

| Onofre et al. | 100% (for in situ and invasive carcinoma) | - | - | 0% | |

| Hegde et al. | 97.29% | 62.5% | 7.69% | 16.67% | |

| Gupta et al. | 96.9% | 86% | - | - | |

| Epstein et al. | 92.5% | 63.2% | - | - | |

| Martin et al. | - | - | - | 42% (for in situ carcinoma), 58% (for epithelial dysplasia) | |

| Cancela-Rodriguez et al. | 65.5% | 73.3% | - | - | |

| Rahman et al. | 81.35% | 66.67% | - | - | |

| Singh and Shukla | 97.8% | 100% | - | - | |

| Pallagatti et al. | 95% | 71.45% | - | - | |

| Allegra et al. | 96.2% | 77.7% | - | - |

Table 2: Summary of sensitivity, specificity, false positivity, and false negativity rates from various studies on this compound staining for oral lesions.

Experimental Protocols

Preparation of 1% this compound Staining Solution

A commonly used formulation for 1% this compound solution for in vivo oral screening is as follows:

-

This compound powder: 1 g

-

1% Acetic acid: 10 ml

-

Absolute alcohol: 4.19 ml

-

Distilled water: 86 ml

Procedure:

-

Dissolve the this compound powder in the distilled water.

-

Add the acetic acid and absolute alcohol.

-

Mix thoroughly. The final pH should be approximately 4.5.

In Vivo Staining Protocol for Oral Mucosa

This protocol is adapted from procedures described for oral cancer screening.

-

Pre-rinse: The patient rinses their mouth with water for 20 seconds to remove debris.

-

Mucolytic Rinse: The patient then rinses with 1% acetic acid for 20 seconds to remove saliva.

-

Staining: The 1% this compound solution is applied to the suspicious lesion using a cotton swab or as a mouth rinse for 20-30 seconds.

-

Decolorization: The patient rinses twice with 1% acetic acid for 20 seconds each to remove mechanically retained stain.

-

Final Rinse: A final rinse with water is performed.

-

Interpretation:

-

Positive: Dark royal blue or deep blue staining.

-

Doubtful: Pale blue staining.

-

Negative: No color change.

-

Staining Protocol for Mast Cells in Paraffin-Embedded Tissue Sections

This protocol is designed for the metachromatic staining of mast cells.

-

Deparaffinization and Hydration: Deparaffinize tissue sections and hydrate to distilled water.

-

Staining Solution Preparation: Prepare a working solution by mixing a stock solution of this compound with a sodium chloride solution (e.g., 1:9 ratio) to achieve a pH of around 2.3-2.5.

-